Anisole, 2-sec-butyl-4,6-dinitro-

Descripción general

Descripción

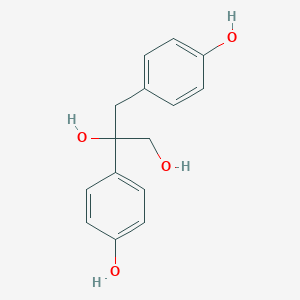

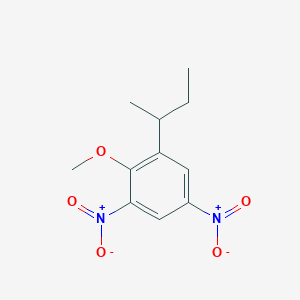

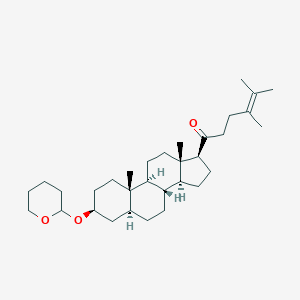

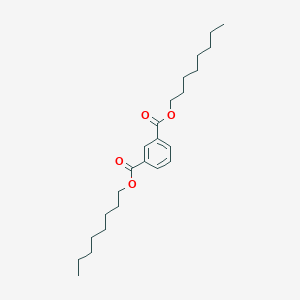

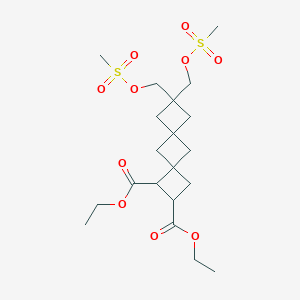

Anisole, 2-sec-butyl-4,6-dinitro-, also known as Dinoseb methyl ether, is a chemical compound with the molecular formula C11H14N2O5 . It has a molecular weight of 254.24 g/mol .

Molecular Structure Analysis

The molecular structure of Anisole, 2-sec-butyl-4,6-dinitro- consists of a benzene ring substituted with a methoxy group and two nitro groups . The IUPAC name for this compound is 1-butan-2-yl-2-methoxy-3,5-dinitrobenzene .Physical And Chemical Properties Analysis

Anisole, 2-sec-butyl-4,6-dinitro- has several computed properties. It has a molecular weight of 254.24 g/mol, a XLogP3 of 3.3, and a topological polar surface area of 101 Ų . It has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds .Aplicaciones Científicas De Investigación

Spectrophotometric Determination in Industrial and Water Samples

- Anisole derivatives, specifically 2-sec-butyl-4,6-dinitrophenol (dinoseb), are used in spectrophotometric determinations in industrial settings and water samples. These compounds serve as inhibitors of styrene polymerization. Advanced techniques like partial least-squares (PLS) multivariate calibration allow for the determination of these analytes without requiring extraction processes, significantly reducing analysis time and increasing efficiency in diverse matrices such as hydrocarbon-water mixtures (Arancibia et al., 2005).

Deprotometalation Studies

- Anisole and its derivatives are important in the study of deprotometalation, a key reaction in organic synthesis. Lithium cadmates, for example, have been compared for their efficiency in deprotometalating anisole. These studies are crucial for understanding the reaction pathways and designing efficient synthetic methods (Snégaroff et al., 2010).

High-Resolution Gas Chromatography-Mass Spectrometry

- High-resolution gas chromatography-mass spectrometry techniques utilize anisole derivatives for the analysis of complex samples. For instance, the determination of antioxidants like 3-tert-butyl-4-hydroxy-anisole in biological samples demonstrates the application of these compounds in advanced analytical methodologies (Bailey et al., 1981).

Pesticidal Activities

- Derivatives of dinitrophenols, including those with 2-sec-butyl groups, are synthesized for their potential pesticidal activities. These compounds are tested against various plant pathogens, indicating their application in agriculture and pest control (Pianka & Edwards, 1967).

Catalytic Conversion Studies

- Anisole and its derivatives are also pivotal in catalytic conversion studies. For example, anisole's conversion over zirconia-supported molybdenum oxide showcases its role in understanding reaction mechanisms and developing new catalytic processes (Shetty et al., 2019).

Safety and Hazards

Anisole, 2-sec-butyl-4,6-dinitro- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Dinoseb methyl ether, also known as DNBPME or Anisole, 2-sec-butyl-4,6-dinitro-, is a compound with the molecular formula C11H14N2O5 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

It is related to dinoseb, a herbicide in the dinitrophenol family . Dinoseb is known to act as an uncoupler of oxidative phosphorylation

Mode of Action

If it acts similarly to dinoseb, it may function as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .

Biochemical Pathways

If it acts similarly to Dinoseb, it may affect the electron transport chain in mitochondria by disrupting the proton gradient . This could lead to downstream effects such as decreased ATP production and increased heat generation .

Pharmacokinetics

Dinoseb is known to be metabolized via oxidation of the methyl groups on the sec-butyl side chain, conjugation of the phenolic products, and the formation of many uncharacterized metabolites

Result of Action

If it acts similarly to Dinoseb, it may lead to decreased ATP production and increased heat generation at the cellular level due to its potential role as an uncoupler of oxidative phosphorylation .

Análisis Bioquímico

Cellular Effects

The cellular effects of Dinoseb methyl ether are not well-documented. It is known that nitroaromatic compounds can have various effects on cells and cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Dinoseb methyl ether is not fully understood. It is known that Dinoseb, a closely related compound, acts as an uncoupler of oxidative phosphorylation. It is a weak acid that can pass through lipid membranes when it’s in the undissociated form. It uses this property to transport protons through the inner mitochondrial membrane

Temporal Effects in Laboratory Settings

It is known that nitroaromatic compounds can undergo various changes over time in laboratory settings

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models

Metabolic Pathways

It is known that nitroaromatic compounds can be involved in various metabolic pathways

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues in various ways

Subcellular Localization

It is known that chemical compounds can have various subcellular localizations and that these localizations can affect their activity or function

Propiedades

IUPAC Name |

1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYHORVGKZXEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863692 | |

| Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-79-2 | |

| Record name | Dinoseb, methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)